双(五氟乙磺酰)酰亚胺锂

描述

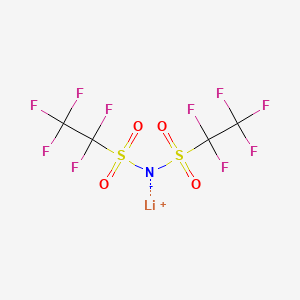

Lithium bis(pentafluoroethanesulfonyl)imide is a fluorinated lithium salt . It is stable in the presence of air, moisture, and heat . It is often used as an electrolyte for the electrochemical reaction of lithium-ion batteries .

Molecular Structure Analysis

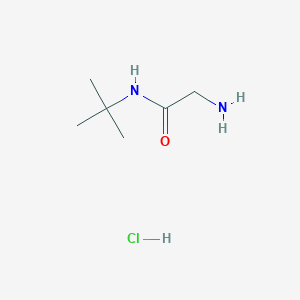

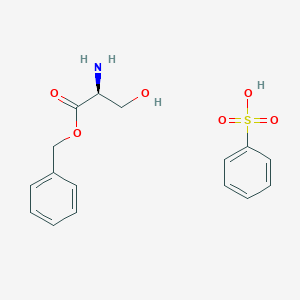

The molecular formula of Lithium bis(pentafluoroethanesulfonyl)imide is C4F10LiNO4S2 . Its InChI code is 1S/C4F10NO4S2.Li/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10;/q-1;+1 .Physical And Chemical Properties Analysis

Lithium bis(pentafluoroethanesulfonyl)imide appears as a white to almost white powder or crystal . It is moisture sensitive and should be stored under inert gas . Its molecular weight is 387.09 .科学研究应用

Application 1: Lithium-Ion Capacitors

-

Specific Scientific Field : Electrochemistry, specifically in the development of energy storage devices such as lithium-ion capacitors (LICs) .

-

Methods of Application or Experimental Procedures : In the research conducted, LiBETI was introduced into a three-electrode LIC system. After graphite anode pre-lithiation, the anode potential was stabilized in the system, and a stable solid electrolyte interface (SEI) film formed on the anode surface . The LIC device used LiBETI as the electrolyte, and a self-synthesized graphene/single-walled carbon nanotube (SWCNT) composite as the cathode .

-

Results or Outcomes : The LIC device showed a high voltage window, allowing the LIC to achieve an operating voltage of 4.5 V . As a result, the LIC device has a high energy density of up to 182 Wh kg −1 and a 2678 W kg −1 power density at 4.5 V . At a current density of 2 A g −1, the capacity retention rate is 72.7% after 10,000 cycles .

Application 2: Stabilizing Cathode–Electrolyte Interface in Sulfonamide Electrolytes

-

Specific Scientific Field : Electrochemistry, specifically in the development of rechargeable lithium metal batteries (RLMBs) .

-

Methods of Application or Experimental Procedures : In the research conducted, LiBETI was used in combination with N,N-dimethyl fluorosulfonamide (DMFSA) as a solvent. The inherent characteristics of the sulfonamide-based electrolytes and the particular role of LiBETI on the stabilization of LiCoO2 cathode were studied .

-

Results or Outcomes : The sulfonamide-based electrolytes exhibited superior flame-retardant abilities and decent ionic conductivities (> 1 mS·cm −1 at room temperature). The incorporation of LiBETI as co-salt and/or electrolyte additive could significantly suppress the side reactions occurring at the cathode compartment .

Application 3: Organometallic Compound Manufacturing

-

Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .

-

Results or Outcomes : The specific results or outcomes are not provided in the source .

Application 4: High-Loading Lithium–Sulfur Battery

-

Specific Scientific Field : Electrochemistry, specifically in the development of high-loading lithium–sulfur batteries .

-

Methods of Application or Experimental Procedures : PEO and LiBETI at a molar ratio of O/Li at 20:1 were mixed in acetonitrile and stirred for 24 hours to form a transparent gel polymer electrolyte .

-

Results or Outcomes : The lithium-sulfur cells with the developed membrane demonstrate a high charge-storage capacity of 1212 mA∙h g −1, 981 mA∙h g −1, and 637 mA∙h g −1 at high sulfur loadings of 2 mg cm −2, 4 mg cm −2, and 6 mg cm −2, respectively, and maintains a high reversible capacity of 534 mA∙h g −1 after 200 cycles .

Application 5: High-Performance Lithium–Selenium Sulfide Batteries

-

Specific Scientific Field : Electrochemistry, specifically in the development of high-performance lithium–selenium sulfide batteries .

-

Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .

-

Results or Outcomes : The lithium–selenium sulfide battery using the COF separator coating demonstrated a specific capacity of 844.6 mA h g −1 at 0.5C and a SeS 2 loading of 2 mg cm −2. Even at a higher SeS 2 loading of 4 mg cm −2, the cell demonstrated a specific capacity of 684 mA h g −1 at 1C. After 800 cycles, 416.3 mA h g −1 was still retained with a capacity decay rate of only 0.05% per cycle .

安全和危害

Lithium bis(pentafluoroethanesulfonyl)imide is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is harmful to aquatic life with long-lasting effects . Precautions should be taken to avoid release to the environment, and protective measures should be taken when handling this compound .

属性

IUPAC Name |

lithium;bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F10NO4S2.Li/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFSQHQYDZIPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F10LiNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80881339 | |

| Record name | Lithium bis[(pentafluoroethyl)sulfonyl]azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium bis(pentafluoroethanesulfonyl)imide | |

CAS RN |

132843-44-8 | |

| Record name | Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((1,1,2,2,2-pentafluoroethyl)sulfonyl)-, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132843448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-[(1,1,2,2,2-pentafluoroethyl)sulfonyl]-, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium bis[(pentafluoroethyl)sulfonyl]azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium Bis(pentafluoroethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)

![1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone](/img/structure/B1601397.png)